molecular formula C11H14O3 B3146933 1-(2,4-Dimethoxy-6-methylphenyl)ethanone CAS No. 6110-38-9

1-(2,4-Dimethoxy-6-methylphenyl)ethanone

Cat. No. B3146933
CAS RN: 6110-38-9
M. Wt: 194.23 g/mol
InChI Key: IFYYUIYMLCRVNB-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethoxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2,4-dimethoxy-6-methylacetophenone .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dimethoxy-6-methylphenyl)ethanone” consists of a phenyl ring substituted with two methoxy groups, a methyl group, and an ethanone group . The exact 3D structure can be computed using specialized software .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(2,4-Dimethoxy-6-methylphenyl)ethanone has been utilized in the synthesis of novel compounds with potential biological activities. For example, it was used in the preparation of a series of pyrazole chalcones which showed promising anti-inflammatory, antioxidant, and antimicrobial activities. These compounds exhibited significant inhibition of TNF-alpha and IL-6, free radical scavenging activity, and antimicrobial effectiveness against pathogenic bacteria and fungi (Bandgar et al., 2009).

Photochemical Studies

In photochemistry, 1-(2,4-Dimethoxy-6-methylphenyl)ethanone has been studied as part of a lignin model dimer. Its photochemical reactivity was explored in different states and conditions, leading to the formation of various compounds through processes like Norrish type 1 cleavage and photoreduction of the carbonyl group (Castellan et al., 1990).

Degradation Mechanisms in Biochemistry

This compound has also been a subject of study in the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. The research involved understanding the reactions catalyzed by laccase of Coriolus versicolor, contributing to insights into the breakdown of lignin substructures (Kawai et al., 1988).

Heterocyclization and Antimicrobial Activity

The compound has been involved in heterocyclization reactions leading to the synthesis of various heterocycles. These reactions have been studied for their potential in creating compounds with antimicrobial activity (Moskvina et al., 2015).

Anticancer and Anti-inflammatory Screening

Further, derivatives of this compound have been synthesized and screened for anticancer, anti-inflammatory, and antimicrobial activities. Certain derivatives have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are key targets in anti-inflammatory therapies (Bandgar & Gawande, 2010).

Photophysical Investigation

In a study focused on photophysical properties, 1-(2,4-Dimethoxy-6-methylphenyl)ethanone was investigated to understand its solvatochromic properties, fluorescence quantum yield, and photochemical quantum yield. These investigations provide valuable insights into the electronic properties and interactions of such compounds (Asiri et al., 2017).

properties

IUPAC Name

1-(2,4-dimethoxy-6-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-9(13-3)6-10(14-4)11(7)8(2)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYYUIYMLCRVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxy-6-methylphenyl)ethanone

CAS RN

6110-38-9
Record name 1-(2,4-Dimethoxy-6-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6110-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-DIMETHOXY-6'-METHYLACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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